molecular formula C11H9ClN2O2 B1411881 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid CAS No. 1697168-97-0

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Número de catálogo: B1411881
Número CAS: 1697168-97-0
Peso molecular: 236.65 g/mol
Clave InChI: PWJLNHGUWNEKGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Table 1: Core Identifiers

Property Value Source
IUPAC Name 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS Number 1934517-99-3
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol

Table 2: Structural Descriptors

Representation Type Value
SMILES O=C(O)C1=CC(Cl)=CC(=C1)C2=CN(N=C2)C
InChIKey XDMCZHXKRGOPBI-UHFFFAOYSA-N

Propiedades

IUPAC Name

3-chloro-5-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJLNHGUWNEKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Direct Coupling of Pyrazolyl Moiety to Chlorobenzoic Acid

One common approach involves the direct coupling of a 1-methyl-1H-pyrazol-4-yl unit to a 3-chlorobenzoic acid derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling. This method typically proceeds as follows:

  • Starting materials: 3-chloro-5-bromobenzoic acid or 3-chloro-5-halobenzoic acid derivative, and 1-methyl-1H-pyrazol-4-yl boronic acid or organometallic reagent.
  • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.
  • Conditions: Base (e.g., K2CO3), solvent (e.g., dioxane/water), inert atmosphere, heating (80–110 °C).
  • Outcome: Formation of the C-C bond between the benzoic acid ring and the pyrazolyl substituent at the 5-position.

This approach offers regioselective substitution and good yields with moderate reaction times.

Stepwise Synthesis via Pyrazole Ring Construction

An alternative method involves constructing the pyrazole ring on a pre-functionalized benzoic acid derivative:

  • Step 1: Preparation of 3-chloro-5-formylbenzoic acid or corresponding aldehyde derivative.
  • Step 2: Reaction with hydrazine derivatives (e.g., methylhydrazine) to form the pyrazole ring via condensation and cyclization.
  • Step 3: Oxidation or further functional group manipulation to obtain the final carboxylic acid.

This method is particularly useful when direct coupling is challenging or when the pyrazole substituent needs to be introduced with specific substitution patterns.

Multi-Step Synthesis via Ester Intermediates

Some patents describe the preparation of related pyrazole-substituted benzoic acid derivatives starting from ester intermediates:

  • Step 1: Synthesis of methyl or ethyl esters of chlorobenzoic acid derivatives.
  • Step 2: Introduction of the pyrazolyl group via nucleophilic substitution or coupling.
  • Step 3: Hydrolysis of the ester to yield the free acid.

This method allows easier purification of intermediates and better control over reaction conditions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pd-catalyzed cross-coupling Pd(PPh3)4, K2CO3, dioxane/H2O, 90 °C, 12 h 75–85 High regioselectivity, mild conditions
2 Pyrazole ring formation Methylhydrazine, aldehyde, reflux in ethanol 60–70 Requires purification, moderate yield
3 Ester hydrolysis NaOH, aqueous ethanol, reflux, 4 h 90+ Efficient conversion to free acid

Research Findings and Improvements

  • Catalyst Optimization: Use of Pd(dppf)Cl2 has been found to improve coupling efficiency and reduce catalyst loading.
  • Solvent Effects: Mixed aqueous-organic solvents enhance solubility of reactants and improve yields.
  • Temperature Control: Maintaining reaction temperature below 100 °C minimizes side reactions and decomposition.
  • Purification: Crystallization from suitable solvents yields high-purity 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid.

Summary Table of Preparation Routes

Method Type Key Steps Advantages Disadvantages
Pd-Catalyzed Coupling Coupling of halobenzoic acid with pyrazolyl boronic acid High selectivity, good yields Requires expensive catalysts
Pyrazole Ring Construction Condensation of aldehyde with methylhydrazine Direct pyrazole formation Multi-step, moderate yields
Ester Intermediate Route Ester formation, coupling, hydrolysis Easier purification, scalable Additional hydrolysis step needed

Análisis De Reacciones Químicas

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters, amides, or acyl halides. These transformations enhance solubility or enable further functionalization.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Esterification Methanol/H₂SO₄, reflux, 12 hrsMethyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate85–92,
Amide Coupling Thionyl chloride → NH₂R (R = alkyl/aryl)3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzamide70–78 ,
Acyl Chloride SOCl₂, DMF (cat.), 60°C, 4 hrs3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoyl chloride95

Key Mechanism : Nucleophilic acyl substitution at the carbonyl carbon, facilitated by acid catalysis or coupling agents.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing carboxylic acid group activates the benzene ring for NAS at the meta-chlorine position under specific conditions.

ReactantReagents/ConditionsProductYield (%)Reference
Methoxide NaOMe, CuI, DMF, 120°C, 24 hrs3-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid63
Ammonia NH₃ (aq.), CuCN, 150°C, sealed tube3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid55

Limitation : Steric hindrance from the pyrazole group reduces reactivity at the para-position relative to chlorine.

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety participates in electrophilic substitution, though the methyl group directs incoming electrophiles to the 4-position (already occupied) or the 5-position.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Nitration HNO₃/H₂SO₄, 0°C → 25°C, 2 hrs3-Chloro-5-(1-methyl-5-nitro-1H-pyrazol-4-yl)benzoic acid48
Bromination Br₂, FeBr₃, CH₂Cl₂, 40°C, 6 hrs3-Chloro-5-(1-methyl-5-bromo-1H-pyrazol-4-yl)benzoic acid62

Note : Pyrazole nitration requires harsh conditions due to the deactivating effect of the methyl group.

Reduction Reactions

The carboxylic acid group can be reduced to a hydroxymethyl group, enabling access to alcohol derivatives.

Reagents/ConditionsProductYield (%)Reference
LiAlH₄, THF, 0°C → reflux, 8 hrs3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol88

Side Reaction : Over-reduction of the pyrazole ring is avoided by using controlled stoichiometry.

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed couplings, though limited by the electron-deficient aromatic system.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O, 80°C3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid40–60

Optimization : Electron-rich aryl boronic acids achieve higher yields due to enhanced oxidative addition .

Decarboxylation

Thermal or metal-catalyzed decarboxylation generates the corresponding toluene derivative.

Reagents/ConditionsProductYield (%)Reference
CuO, Quinoline, 200°C, 3 hrs1-Chloro-3-(1-methyl-1H-pyrazol-4-yl)benzene75

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that derivatives of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid exhibit potent antimicrobial properties. For example, compounds derived from this structure have been tested against antibiotic-resistant bacteria, demonstrating minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. These compounds are effective against both planktonic and biofilm forms of bacteria, indicating their potential for treating infections that are difficult to manage with conventional antibiotics .

Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory activities. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticide Development
The compound has been explored as a potential building block for the synthesis of agrochemicals. Its structural characteristics allow it to interact with biological systems in plants and pests, leading to the development of new pesticides that are both effective and environmentally friendly .

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with specific properties. The incorporation of pyrazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical strength, making these materials suitable for high-performance applications .

Case Studies

Study Application Area Findings
Study AAntimicrobialDemonstrated MIC values as low as 0.5 μg/mL against resistant strains .
Study BAnti-inflammatoryInhibition of pro-inflammatory cytokines observed in vitro .
Study CAgrochemical SynthesisDevelopment of new pesticide formulations showing effective pest control .
Study DPolymer ScienceEnhanced thermal stability in polymer composites containing pyrazole derivatives .

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid and related benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Key Properties/Applications
This compound Cl (C3), 1-methylpyrazole (C5) C₁₁H₉ClN₂O₂ 236.66 Not reported Intermediate in drug synthesis
3-Chloro-5-(trifluoromethyl)benzoic acid Cl (C3), CF₃ (C5) C₈H₄ClF₃O₂ 224.57 158–159°C Reagent in organic synthesis
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Cl, ester groups, phenyl, pyrazole C₂₄H₁₆Cl₂N₂O₃ 451.30 Not reported Antibacterial activity
2-Chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid Cl, furyl, pyrazol-4-ylidene C₂₂H₁₄Cl₂N₂O₄ 441.26 Not reported Undisclosed

Physicochemical Properties

  • Acidity and Reactivity : The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, increasing the acidity of the benzoic acid group compared to the pyrazole-substituted analog . The pyrazole in the target compound introduces nitrogen-based basicity, enabling coordination with metal ions or participation in hydrogen bonding.
  • In contrast, the trifluoromethyl group increases polarity but reduces solubility in non-polar solvents.

Stability and Industrial Use

  • 3-Chloro-5-(trifluoromethyl)benzoic acid is noted for its stability under ambient conditions, making it suitable for long-term storage .
  • The pyrazole ring in the target compound is generally stable under acidic and basic conditions, though specific stability data are lacking in the provided evidence.

Actividad Biológica

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (CMB) is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole-based compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of CMB, supported by case studies and research findings.

Chemical Structure and Properties

CMB has the molecular formula C11H9ClN2O2 and features a chlorinated benzoic acid core with a pyrazole substituent. The presence of the halogen and the pyrazole moiety is believed to enhance its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of CMB and related pyrazole derivatives. In particular, CMB has been shown to affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : CMB's anticancer activity is hypothesized to involve inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is similar to that observed in other pyrazole derivatives, which have been studied for their ability to disrupt microtubule dynamics .
  • Case Study : In a study evaluating several pyrazole derivatives, CMB demonstrated significant antiproliferative effects against HepG2 liver cancer cells, with IC50 values indicating low micromolar potency . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Anti-inflammatory Activity

CMB has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

  • Research Findings : In vitro studies have shown that CMB can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of CMB have been assessed against various pathogens. Compounds with similar structures have been noted for their antibacterial and antifungal activities.

  • In Vitro Studies : Preliminary tests indicated that CMB exhibited moderate antibacterial activity against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Mechanism of Action
AnticancerThis compound5–10Tubulin polymerization inhibition
Anti-inflammatoryThis compoundN/ACytokine production inhibition
AntimicrobialThis compoundModerateDisruption of bacterial cell wall

In Silico Studies

Recent advancements in computational chemistry have facilitated the use of in silico methods to predict the binding affinity and interaction profiles of CMB with various biological targets. Molecular docking studies suggest that CMB can effectively bind to active sites of enzymes involved in cancer progression and inflammation .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid?

The synthesis typically involves cyclocondensation or coupling reactions. For pyrazole-containing benzoic acids, a common approach is the Vilsmeier–Haack reaction on pyrazolone precursors to introduce formyl groups, followed by oxidation to carboxylic acids (e.g., as seen in 5-methyl-1-phenyl derivatives) . Alternatively, nucleophilic substitution on chlorinated pyrazole intermediates with phenolic or aryl groups (using K₂CO₃ as a base) has been reported for analogous structures . For the 3-chloro substituent, halogenation via POCl₃ or other chlorinating agents during cyclization steps is critical . Optimization of reaction conditions (e.g., temperature, solvent) is necessary to minimize side products like over-chlorinated species .

Basic: How is the structural integrity of this compound validated after synthesis?

Validation combines spectroscopic and crystallographic methods:

  • Spectroscopy : IR confirms carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) . ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in the pyrazole-benzoic acid scaffold) .
  • X-ray crystallography : SHELX programs refine crystal structures to verify bond lengths/angles (e.g., C-Cl ~1.73 Å, pyrazole ring planarity) . For example, analogous 5-acyloxypyrazoles show deviations <5° in dihedral angles between aromatic rings .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning?

Ambiguities arise in distinguishing regioisomers (e.g., 3-chloro vs. 5-chloro positions). SHELXL refinement uses least-squares minimization on diffraction data to optimize atomic coordinates . For example, in 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-pyrazole, the Cl position was confirmed via electron density maps and R-factor convergence (<0.05) . Advanced tools like ORTEP-3 visualize thermal ellipsoids to assess positional disorder . For non-crystalline samples, NOESY NMR or computational modeling (DFT) may supplement .

Advanced: What strategies optimize reaction yields for halogenated pyrazole-carboxylic acids?

Key factors include:

  • Protecting groups : Temporary protection of -COOH (e.g., methyl esters) prevents side reactions during halogenation .
  • Catalyst selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency in polar aprotic solvents (DMF, DMSO) .
  • Temperature control : Low temperatures (~0–5°C) reduce polychlorination during Cl introduction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .

Advanced: How do substituents on the pyrazole ring influence bioactivity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity . For example, 4-chloro derivatives showed 2–4× lower MIC values against S. aureus compared to non-halogenated analogs .
  • Methyl groups at N1 improve metabolic stability by steric shielding of the pyrazole ring .
  • Carboxylic acid moieties enable salt formation for improved solubility in biological assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Advanced: What analytical challenges arise in characterizing this compound’s stability?

  • Hydrolytic degradation : The carboxylic acid group may decarboxylate under high heat (>150°C) or acidic conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products .
  • Photoisomerization : UV exposure can induce E/Z isomerism in conjugated systems. Circular dichroism (CD) or time-dependent DFT calculations assess configurational stability .
  • Metal coordination : The acid group may chelate metal ions in biological matrices, altering bioavailability. ICP-MS or EDTA titration mitigates this in pharmacokinetic studies .

Basic: What computational methods predict the compound’s spectroscopic properties?

  • DFT calculations (B3LYP/6-311+G(d,p)) simulate IR/NMR spectra with <5% deviation from experimental data . For example, HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima (~280 nm) .
  • Molecular dynamics (AMBER) models solvation effects on NMR chemical shifts in DMSO or aqueous buffers .

Advanced: How to address contradictory data in crystallographic vs. spectroscopic analyses?

Discrepancies (e.g., bond lengths in XRD vs. DFT) may arise from crystal packing effects. Multi-method validation is essential:

  • Compare XRD data with solid-state NMR to confirm lattice effects .
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing XRD results .
  • Reconcile with solution-phase DFT models that exclude crystal forces .

Table 1: Key Spectral Data for Analogous Compounds

PropertyValue (Reference)Method
C-Cl Bond Length1.73 Å XRD
¹H NMR (CH₃ group)δ 2.45–2.55 ppm 400 MHz, DMSO-d₆
IR -COOH Stretch2500–3300 cm⁻¹ KBr Pellet
UV-Vis λmax278–282 nm Methanol Solution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.